beta-(2-Furyl)acryloyl phosphate
Description
Historical Context of Acyl Phosphate (B84403) Analogs as Mechanistic Probes in Enzymology
The use of acyl phosphate analogs as mechanistic probes has a rich history rooted in the study of hydrolytic enzymes. Early investigations in the mid-20th century utilized simple chromophoric esters, such as p-nitrophenyl acetate, to study the kinetics of enzymes like chymotrypsin. libretexts.org The release of the colored nitrophenolate group upon hydrolysis provided a convenient spectrophotometric handle to follow the reaction progress. libretexts.org These pioneering studies revealed the existence of a two-phase kinetic behavior: a rapid initial "burst" of product formation followed by a slower, steady-state rate. libretexts.org This observation was crucial in establishing the concept of a covalent acyl-enzyme intermediate, a fundamental feature of many enzymatic mechanisms. libretexts.org
The success of these early chromophoric substrates paved the way for the development of more sophisticated analogs, including acyl phosphates. These compounds mimic the high-energy acyl phosphate intermediates that are central to many metabolic pathways, such as glycolysis and ATP-dependent reactions. mdpi.comresearchgate.net By replacing the natural acyl group with a chromophoric moiety, researchers could directly observe the formation and breakdown of these transient species.
Significance of Chromophoric Substrates in Transient and Steady-State Kinetic Analyses
The ability to distinguish between the transient (pre-steady-state) and steady-state phases of an enzymatic reaction is critical for a complete mechanistic understanding. annualreviews.orgmdpi.com The transient phase encompasses the initial binding of the substrate and the formation of the first enzyme-intermediate complexes, while the steady-state is characterized by a constant rate of product formation. annualreviews.org
Chromophoric substrates are invaluable in these analyses because they provide a continuous, real-time signal that can be monitored using techniques like stopped-flow spectrophotometry. mdpi.comcam.ac.uk The change in the absorbance spectrum of the chromophore as the substrate is converted to product allows for the direct observation of the pre-steady-state burst, providing information on the rates of individual steps in the catalytic cycle, such as acylation and deacylation. cam.ac.uk In contrast, non-chromophoric substrates often require more complex and time-consuming quench-flow techniques combined with methods like mass spectrometry to analyze the reaction progress. du.ac.in
Overview of β-(2-Furyl)acryloyl Phosphate's Role in Investigating Enzyme Reaction Mechanisms
β-(2-Furyl)acryloyl phosphate (FAP) is a synthetic acyl phosphate analog that has proven to be an exceptional tool for investigating the mechanisms of several enzymes, most notably Na+/K+-ATPase and glyceraldehyde-3-phosphate dehydrogenase. nih.govnih.govresearchgate.net The key to its utility lies in the furan (B31954) ring and the conjugated double bond of the acryloyl group, which together form a chromophore with a distinct ultraviolet-visible absorption spectrum. nih.gov
Upon enzymatic hydrolysis, the cleavage of the high-energy acyl phosphate bond leads to the formation of β-(2-furyl)acrylate, a product with a significantly different absorption spectrum. nih.gov This spectral shift provides a direct and continuous method to monitor the rate of the enzymatic reaction. nih.gov
Furthermore, the spectrum of FAP itself is sensitive to its environment, such as the presence of metal ions like Mg2+, which can be crucial for catalysis. nih.gov This property allows researchers to probe the role of cofactors in the enzymatic reaction. The study of FAP hydrolysis by Na+/K+-ATPase, for instance, has provided insights into the role of K+ and Mg2+ in the enzyme's phosphatase activity and has helped to characterize the different conformational states of the enzyme. nih.govnih.gov Similarly, investigations with glyceraldehyde-3-phosphate dehydrogenase have utilized FAP to study the binding of inhibitors and the allosteric regulation of the enzyme. researchgate.net
The following data tables summarize some of the key research findings obtained using β-(2-Furyl)acryloyl phosphate.
Table 1: Kinetic and Spectral Properties of β-(2-Furyl)acryloyl Phosphate (FAP) and its Interaction with Na+/K+-ATPase
| Parameter | Value/Observation | Enzyme/Condition | Reference |
| FAP Hydrolysis | Faster than ATP hydrolysis | Na+/K+-ATPase | nih.gov |
| Dependent on [K+] and [Mg2+] | Na+/K+-ATPase | nih.gov | |
| Not inhibited or activated by Na+ | Na+/K+-ATPase | nih.gov | |
| Spectral Shift upon Hydrolysis | Large shift in UV absorbance maximum | Enzymatic hydrolysis | nih.gov |
| FAP Spectrum Sensitivity | Sensitive to noncovalent ligation with Mg2+ | In solution | nih.gov |
| Inhibition Constant (Ki) for Ouabain | ~10⁻⁵ M | α2/3 isozyme of Na+/K+-ATPase with FAP | nih.gov |
| ~10⁻³ M | α1 isozyme of Na+/K+-ATPase with FAP | nih.gov | |
| ~10⁻⁶ M | α2/3 isozyme of Na+/K+-ATPase with ATP | nih.gov | |
| ~10⁻⁴ M | α1 isozyme of Na+/K+-ATPase with ATP | nih.gov |
Table 2: Research Findings on the Interaction of β-(2-Furyl)acryloyl Phosphate (FAP) with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
| Finding | Enzyme | Significance | Reference |
| Inhibition Studies | Linear competitive inhibition by trimethylacetyl phosphate and cAMP in acylation reactions with FAP. | Indicates one inhibitor molecule binds per active site. | |
| Stoichiometry | Evidence for "half-site reactivity" with 2 equivalents of FAP per tetramer. | Suggests cooperative interactions between subunits. | researchgate.net |
| Spectral Perturbation | The absorption spectrum of the furylacryloyl-acyl enzyme is affected by the binding of NAD+. | Demonstrates that cofactor binding influences the acyl-enzyme intermediate. | |
| Conformational States | The rabbit muscle enzyme exists in at least two forms with different rates of arsenolysis and spectral responses to NAD+. | Highlights differences in the dynamics of GAPDH from different species. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16655-99-5 |
|---|---|
Molecular Formula |
C9H20O3Si |
Molecular Weight |
218.1 g/mol |
IUPAC Name |
phosphono (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H7O6P/c8-7(13-14(9,10)11)4-3-6-2-1-5-12-6/h1-5H,(H2,9,10,11)/b4-3+ |
InChI Key |
IKSMAYWFRMFKQL-ONEGZZNKSA-N |
SMILES |
C1=COC(=C1)C=CC(=O)OP(=O)(O)O |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OP(=O)(O)O |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OP(=O)(O)O |
Synonyms |
eta-(2-furyl)acryloyl phosphate furylacryloylphosphate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of β 2 Furyl Acryloyl Phosphate
Established Synthetic Routes for β-(2-Furyl)acryloyl Phosphate (B84403)
The synthesis of β-(2-Furyl)acryloyl phosphate, like other acyl phosphates, can be approached through both classical and modern chemical methods. The inherent reactivity of the acyl phosphate bond necessitates careful control of reaction conditions to achieve successful synthesis.
Historically, the synthesis of acyl phosphates has relied on several established methods. One of the most common approaches involves the reaction of an acyl chloride with a phosphate salt. In the context of β-(2-Furyl)acryloyl phosphate, this would entail the synthesis of β-(2-furyl)acryloyl chloride from β-(2-furyl)acrylic acid, followed by its reaction with a suitable phosphate salt, such as silver phosphate or a tetraalkylammonium phosphate salt. The choice of the phosphate salt and solvent is critical to minimize hydrolysis of the highly reactive acyl chloride and the resulting acyl phosphate.
Another classical method involves the reaction of a carboxylic acid with a carbodiimide (B86325) to form a reactive intermediate, which is then trapped by a phosphate nucleophile. For instance, β-(2-furyl)acrylic acid could be activated with a reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to form a reactive O-acylisourea intermediate, which would then react with phosphoric acid or its conjugate base to yield the desired acyl phosphate.
The use of ketenes is another historical route to acyl phosphates. While not directly applicable to the synthesis of β-(2-Furyl)acryloyl phosphate due to the complexity of the corresponding ketene, this method has been pivotal in the synthesis of simpler acyl phosphates like acetyl phosphate.
| Classical Synthetic Method | Starting Materials | Key Reagents | General Reaction Conditions |
| Acyl Chloride Method | β-(2-Furyl)acryloyl chloride, Phosphate salt | Thionyl chloride (for acyl chloride prep.), Silver phosphate | Anhydrous, non-protic solvent, low temperature |
| Carbodiimide Method | β-(2-Furyl)acrylic acid, Phosphoric acid | Dicyclohexylcarbodiimide (DCC) | Anhydrous organic solvent |
| Mixed Anhydride (B1165640) Method | β-(2-Furyl)acrylic acid, Chloroformate | Ethyl chloroformate, Triethylamine, Phosphoric acid | Anhydrous conditions, low temperature |
This table presents generalized classical synthetic routes applicable to the synthesis of acyl phosphates, with specific starting materials suggested for β-(2-Furyl)acryloyl phosphate.
Modern organophosphorus chemistry has introduced more sophisticated and milder methods for the synthesis of acyl phosphates. These methods often offer higher yields, greater functional group tolerance, and more environmentally benign conditions.
One notable advancement is the use of phosphoramidites as phosphorylating agents. These reagents can be activated under mild conditions to react with carboxylic acids, leading to the formation of acyl phosphates. Another modern approach involves the use of enzymatic synthesis. While specific enzymes for the direct synthesis of β-(2-Furyl)acryloyl phosphate may not be characterized, the principles of using kinases to transfer a phosphate group from a donor like ATP to a carboxylate are well-established in biological systems and can inspire biocatalytic synthetic strategies.
Furthermore, flow chemistry has emerged as a powerful tool for the synthesis of reactive intermediates like acyl phosphates. The precise control over reaction time, temperature, and stoichiometry in a continuous flow reactor can minimize the decomposition of the target molecule, leading to higher purity and yield.
Fundamental Reaction Mechanisms and Chemical Transformations
β-(2-Furyl)acryloyl phosphate is a high-energy compound, primarily due to the presence of the acyl phosphate bond. This high-energy nature dictates its reactivity, making it an excellent acylating and phosphorylating agent.
Acyl phosphates are potent acylating agents, readily reacting with nucleophiles to transfer their acyl group. libretexts.org In a biological context, this includes the side chains of amino acids in proteins (e.g., lysine, serine, cysteine) and other small molecule nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism. The phosphate group is an excellent leaving group, which facilitates the attack of the nucleophile on the carbonyl carbon of the acyl group.
The presence of the furan (B31954) ring in β-(2-Furyl)acryloyl phosphate can influence the reactivity of the acyl group. The electron-donating nature of the furan ring can affect the electrophilicity of the carbonyl carbon. The conjugated system extending from the furan ring through the acryloyl moiety can also play a role in stabilizing the transition state of the acylation reaction.
| Biological Nucleophile | Functional Group | Product of Acylation | Biological Significance |
| Lysine | ε-amino group | N-acylated lysine | Post-translational modification of proteins |
| Serine/Threonine | Hydroxyl group | O-acylated serine/threonine | Enzyme catalysis, signaling |
| Cysteine | Thiol group | S-acylated cysteine (Thioester) | Enzyme catalysis, metabolic intermediates |
| Water | Hydroxyl group | β-(2-Furyl)acrylic acid + Phosphate | Hydrolysis (see section 2.2.2) |
This table illustrates the potential acylation reactions of β-(2-Furyl)acryloyl phosphate with common biological nucleophiles.
Acyl phosphates are susceptible to hydrolysis, breaking down in the presence of water to the corresponding carboxylic acid and inorganic phosphate. study.com The rate of hydrolysis is highly dependent on pH and temperature. Generally, the hydrolysis of acyl phosphates is catalyzed by both acid and base. The pH-rate profile for the hydrolysis of acyl phosphates typically shows a complex dependence, with regions of acid catalysis, a pH-independent region, and base-catalyzed hydrolysis.
The kinetics of hydrolysis for β-(2-Furyl)acryloyl phosphate would be influenced by the electronic properties of the β-(2-furyl)acryloyl group. The extended conjugation and the nature of the furan ring would affect the stability of the acyl phosphate and the transition state for hydrolysis.
Phosphorolysis, the cleavage of a bond by reaction with inorganic phosphate, is another important reaction for acyl phosphates. In this process, the acyl phosphate reacts with a phosphate ion, leading to the formation of a pyrophosphate and the release of the carboxylate. This reaction is particularly relevant in metabolic pathways where pyrophosphate is a key molecule.
| Condition | Effect on Hydrolysis Rate of Acyl Phosphates | Expected Trend for β-(2-Furyl)acryloyl phosphate |
| Low pH (Acidic) | Increased rate (acid catalysis) | Rate likely increases |
| Neutral pH | Relatively stable, but spontaneous hydrolysis occurs | Moderate rate of hydrolysis |
| High pH (Basic) | Increased rate (base catalysis) | Rate likely increases significantly |
| Increasing Temperature | Increased rate | Rate increases |
This table summarizes the general kinetic trends for the hydrolysis of acyl phosphates and the expected behavior of β-(2-Furyl)acryloyl phosphate.
Phosphoryl transfer reactions are fundamental to cellular energy metabolism and signaling. Acyl phosphates can participate in phosphoryl transfer, donating their phosphate group to a nucleophile. The mechanism of phosphoryl transfer can be broadly categorized as either associative or dissociative.
In an associative mechanism (ANDN) , the nucleophile attacks the phosphorus atom, forming a pentacovalent trigonal bipyramidal intermediate or transition state before the leaving group departs. This mechanism is analogous to an SN2 reaction.
In a dissociative mechanism (DN+AN) , the bond to the leaving group breaks first, forming a metaphosphate intermediate, which is then rapidly attacked by the nucleophile. This is analogous to an SN1 reaction.
The actual mechanism for a given phosphoryl transfer reaction often lies on a spectrum between these two extremes and is influenced by the nature of the substrate, the nucleophile, and the surrounding environment (e.g., enzyme active site). For β-(2-Furyl)acryloyl phosphate, the nature of the β-(2-furyl)acryloyloxy group as a leaving group would be a key determinant of the preferred mechanistic pathway. The stability of the departing carboxylate anion would influence the degree of bond breaking to the leaving group in the transition state.
Strategies for Structural Modifications and Derivative Synthesis for Research Applications
The β-(2-furyl)acryloyl group serves as a valuable chromophore in biochemical research. Its utility is realized through the synthesis of various derivatives where it is conjugated to specific molecules, most notably peptides, to create sensitive substrates for enzymatic assays. These synthetic strategies allow researchers to probe enzyme activity and specificity with high precision.
The synthesis of furylacryloyl-peptide derivatives is a cornerstone for creating specific tools to study proteolytic enzymes. The fundamental approach involves the formation of a stable amide bond between the carboxylic acid of 3-(2-furyl)acrylic acid and the N-terminal amino group of a custom-designed peptide. This process attaches the furylacryloyl moiety, which acts as a spectroscopic reporter, to a peptide sequence that confers specificity for a target enzyme.
The core challenge in this synthesis is the efficient creation of the amide linkage without causing racemization of the chiral centers within the peptide. Key decisions involve the choice of coupling reagents to activate the carboxylic acid group and the potential use of protecting groups to prevent unwanted side reactions. A patented method, for instance, utilizes 3-(2-furyl)acrylic acid anhydride as the activated acylating agent to simplify the process and improve the yield of N-(3-(2-furyl)acryloyl) amino acid derivatives.
Two prominent examples of these synthetic substrates are:
N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA): This substrate is synthesized to mimic the primary structure of collagen. scientificlabs.co.uk The peptide sequence Leu-Gly-Pro-Ala is specifically recognized and cleaved by collagenases, a class of matrix metalloproteinases (MMPs). scbt.com
N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG): This derivative is a well-established substrate for Angiotensin-Converting Enzyme (ACE). sigmaaldrich.comscbt.com The synthesis joins the furylacryloyl group to the tripeptide Phenylalanine-Glycyl-Glycine. ACE recognizes this sequence and hydrolyzes the peptide bond between the phenylalanine and glycine (B1666218) residues.
The development of such synthetic substrates has been pivotal, as isolating an enzyme's natural substrate can be difficult, and its enzymatic processing may not produce an easily detectable signal. Furylacryloyl-peptides overcome this by providing a reliable and quantifiable chromogenic probe for enzyme activity. medchemexpress.com
Table 1: Synthesis of Key Furylacryloyl-Peptide Substrates
| Derivative Name | Abbreviation | Synthetic Components | Linkage | Target Enzyme |
| N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala | FALGPA | 3-(2-Furyl)acrylic acid + Leu-Gly-Pro-Ala | Amide Bond | Collagenase |
| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly | FAPGG | 3-(2-Furyl)acrylic acid + Phe-Gly-Gly | Amide Bond | Angiotensin-Converting Enzyme (ACE) |
The design of structural analogs, primarily by altering the peptide sequence attached to the furylacryloyl core, is a powerful strategy to modulate enzyme-substrate specificity and reactivity. The furylacryloyl moiety itself is largely a constant, providing the chromophoric properties needed for detection, while the attached peptide dictates which enzyme will bind and cleave the substrate.
Enzyme-Substrate Specificity:
The specificity of a furylacryloyl-peptide substrate is determined by the amino acid sequence of the peptide chain. Enzymes have highly specific active sites that recognize and bind to particular sequences.
FALGPA is designed with the sequence Leu-Gly-Pro-Ala because it is recognized and hydrolyzed by all known collagenases, making it a broad-spectrum substrate for this class of enzymes. scientificlabs.co.uk
FAPGG contains the Phe-Gly-Gly sequence, which fits into the active site of Angiotensin-Converting Enzyme, making FAPGG a specific substrate for ACE. sigmaaldrich.commedchemexpress.com
By systematically altering the peptide sequence, researchers can create a panel of substrates to profile the specificity of a known enzyme or to screen for novel enzymatic activities. This principle is fundamental in drug discovery and in characterizing the function of newly discovered proteases.
Enzyme Reactivity and Assay Principle:
The reactivity of these substrates is monitored spectrophotometrically. The N-(3-(2-furyl)acryloyl) group has a distinct ultraviolet absorption spectrum. When the enzyme hydrolyzes the peptide bond within the substrate, the electronic environment of the chromophore is altered. This cleavage results in a measurable change, typically a decrease, in absorbance at a specific wavelength (e.g., around 340-345 nm).
The rate of this change in absorbance is directly proportional to the rate of the enzymatic reaction. This allows for the sensitive and continuous monitoring of enzyme activity, which is essential for detailed kinetic analysis. For example, the hydrolysis of FAPGG by ACE leads to the formation of N-[3-(2-furyl)acryloyl]-Phe and Gly-Gly, causing a decrease in absorbance that can be used to calculate the enzyme's activity. medchemexpress.com This method is crucial for screening potential ACE inhibitors in hypertension research. medchemexpress.com
Kinetic parameters, such as the Michaelis-Menten constant (Km), can be determined using these substrates. The Km for the hydrolysis of FAPGG by ACE, for instance, has been reported as 2.546×10⁻⁴ M, providing quantitative insight into the enzyme-substrate interaction. medchemexpress.com
Table 2: Specificity and Reactivity of Furylacryloyl Derivatives
| Substrate Analog | Peptide Sequence | Target Enzyme | Principle of Reactivity Detection | Reported Kinetic Parameter |
| N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) | -Leu-Gly-Pro-Ala | Collagenase | Spectrophotometric rate determination; decrease in absorbance upon hydrolysis. | Not specified in results. |
| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | -Phe-Gly-Gly | Angiotensin-Converting Enzyme (ACE) | Spectrophotometric assay; decrease in absorbance at ~340 nm upon hydrolysis. | Kᵢ: 2.546×10⁻⁴ M medchemexpress.com |
Enzymatic Catalysis and Mechanistic Biochemistry Involving β 2 Furyl Acryloyl Phosphate
Investigations with Cation-Transporting Adenosine Triphosphatases (ATPases)
Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase) Studies
The compound β-(2-Furyl)acryloyl phosphate (B84403) (FAP) has proven to be a valuable tool in the study of Na+/K+-ATPase, the enzyme responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. Its unique properties as a chromophoric substrate have facilitated detailed investigations into the enzyme's catalytic mechanism and conformational dynamics.
A significant advancement in the study of Na+/K+-ATPase was the development of a continuous spectrophotometric assay using β-(2-Furyl)acryloyl phosphate. nih.govbgu.ac.il This method offers a convenient and highly specific way to measure enzyme activity. The hydrolysis of FAP to furylacrylate and inorganic phosphate is accompanied by a substantial shift in the ultraviolet (UV) absorbance maximum, allowing for real-time monitoring of the reaction. nih.govbgu.ac.il This assay is particularly advantageous because the Na+/K+-ATPase-catalyzed hydrolysis of FAP is faster than that of its natural substrate, ATP, under all tested ionic conditions. nih.govbgu.ac.il
The change in absorbance upon hydrolysis provides a direct measure of the rate of the reaction, simplifying the determination of kinetic parameters. This technique has been instrumental in characterizing the enzymatic properties of Na+/K+-ATPase from various sources, including rat brain and kidney.
Both transient and steady-state kinetic studies have been performed using FAP to dissect the catalytic cycle of Na+/K+-ATPase. nih.govnih.gov Steady-state experiments reveal that the rate of FAP hydrolysis is dependent on the concentrations of potassium (K+) and magnesium (Mg2+) ions, but is not affected by sodium (Na+) ions. nih.govbgu.ac.il
Transient kinetic experiments, where the enzyme is in excess of the substrate, have demonstrated a unique steady-state rate-limiting production of furylacrylate. nih.govbgu.ac.il These kinetic analyses have provided evidence that the reaction pathway for FAP hydrolysis by Na+/K+-ATPase differs from the pathway for ATP hydrolysis. nih.govbgu.ac.il Specifically, the hydrolysis of FAP appears to bypass the Na+-dependent steps that are rate-limiting in the ATP hydrolysis cycle. nih.gov
The Na+/K+-ATPase cycles through two principal conformational states, designated E1 and E2. The E1 state has a high affinity for intracellular Na+, while the E2 state has a high affinity for extracellular K+. The transition between these states is a crucial part of the ion transport process.
The catalytic activity of Na+/K+-ATPase is critically dependent on the presence of specific cations. The use of FAP as a substrate has allowed for a detailed examination of the roles of Na+, K+, and Mg2+.
The rate of FAP hydrolysis is dependent on the concentration of K+, which acts as a catalyst in the hydrolysis of the phosphorylated E2 intermediate (E2-P). nih.govnih.gov Interestingly, Na+ does not inhibit or activate the rate of FAP hydrolysis, in contrast to its essential role in the hydrolysis of ATP. nih.govbgu.ac.il
Magnesium ions (Mg2+) are essential for catalysis. nih.govbgu.ac.il Spectroscopic studies have shown that the UV spectrum of FAP is sensitive to the noncovalent binding of Mg2+, allowing for the identification of a Mg2+-FAP complex. nih.govbgu.ac.il While the Mg2+-FAP complex binds more tightly to the enzyme's active site than FAP alone, it is not an obligatory intermediate for catalysis. nih.govbgu.ac.il
| Cation | Role in FAP Hydrolysis by Na+/K+-ATPase |
| K+ | Essential for catalysis; acts as an effector of the E1-E2 equilibrium and as a catalyst in the hydrolysis of the E2-P intermediate. nih.govnih.gov |
| Na+ | Neither inhibits nor activates the rate of FAP hydrolysis. nih.govbgu.ac.il |
| Mg2+ | Essential for catalysis; binds to the active site and can form a complex with FAP. nih.govbgu.ac.il |
A key step in the catalytic cycle of P-type ATPases is the formation of a covalent phosphoryl-enzyme intermediate. Studies using radiolabeled FAP ([32P]FAP) have provided direct evidence for the formation of such an intermediate during the hydrolysis of FAP by Na+/K+-ATPase. nih.gov
During the steady state of FAP hydrolysis in the presence of K+ at 25°C, a substantial amount of a kinetically competent phosphoryl-enzyme is formed. nih.gov The yield of this intermediate is dependent on the K+ concentration. nih.gov
Interestingly, at 0°C and in the presence of Na+ but the absence of K+, a nearly stoichiometric yield of the phosphoryl-enzyme can be achieved. nih.gov Under these conditions, and at lower K+ concentrations, the hydrolysis of FAP proceeds through the E1-E2 pathway that is characteristic of ATP hydrolysis. nih.gov This demonstrates that the reaction pathway for FAP can be modulated by temperature and the ionic environment.
Differentiation from ATP Hydrolysis Pathways
While β-(2-furyl)acryloyl phosphate can serve as a substrate for the Sarcoplasmic Reticulum (SR) Ca2+-ATPase and facilitate active Ca2+ transport, its hydrolysis pathway exhibits distinct characteristics compared to that of Adenosine triphosphate (ATP). arxiv.orgum.es β-(2-furyl)acryloyl phosphate belongs to a class of substrates with a carboxyl-phosphate anhydride (B1165640) bond, which also includes compounds like acetyl phosphate, succinyl phosphate, and benzoyl phosphate. um.es Although these molecules can energize Ca2+ transport, their efficiency and the nature of the catalytic cycle can differ from that of ATP. um.es
Studies on acetyl phosphate, another carboxyl-phosphate anhydride, reveal that its hydrolysis by Ca2+-ATPase can proceed through both Ca2+-dependent and Ca2+-independent pathways. arxiv.org The Ca2+-independent hydrolysis is insensitive to thapsigargin, a specific inhibitor of the Ca2+-ATPase, suggesting a pathway that is at least partially uncoupled from ion transport. arxiv.org In contrast, ATP hydrolysis is tightly coupled to Ca2+ transport under physiological conditions. The Ca2+/Pi coupling ratio for acetyl phosphate is significantly lower than the optimal ratio of 2 observed with ATP, and this ratio is further influenced by factors like pH. um.es For instance, at neutral pH, the coupling ratio for acetyl phosphate is around 0.57, which decreases at both more acidic and more alkaline pH values. um.es This suggests that a significant portion of the free energy from the hydrolysis of these acyl phosphates is dissipated as heat rather than being used for ion pumping, a phenomenon less pronounced with ATP. um.es
Furthermore, the interaction with the enzyme and the subsequent conformational changes induced by these acyl phosphates may not fully replicate those induced by ATP. While ATP hydrolysis involves a complex series of conformational states (E1, E2) and phosphorylated intermediates (E1P, E2P) that are tightly regulated, the hydrolysis of substrates like β-(2-furyl)acryloyl phosphate might bypass or alter certain regulatory steps, leading to a less efficient and "uneven" energy coupling. um.esnih.gov
Sarcoplasmic Reticulum Calcium Ion Transport Adenosine Triphosphatase (Ca2+-ATPase) Mechanistic Insights
The use of β-(2-furyl)acryloyl phosphate as a chromophoric pseudosubstrate has provided significant mechanistic insights into the function of the Sarcoplasmic Reticulum (SR) Ca2+-ATPase. acs.orgacademictree.org Its ability to be hydrolyzed by the enzyme and support Ca2+ transport, coupled with its distinct spectral properties upon interaction with the enzyme, allows for real-time monitoring of catalytic events. um.esacs.org
Transient-state kinetic studies utilizing β-(2-furyl)acryloyl phosphate have been instrumental in dissecting the individual steps of the Ca2+-ATPase reaction cycle. acs.org These studies have helped to elucidate the sequence of events, including substrate binding, enzyme phosphorylation, and the conformational transitions that are coupled to Ca2+ translocation across the sarcoplasmic reticulum membrane. The chromophoric nature of the furylacryloyl group allows for the direct observation of the formation and breakdown of the acyl-phosphate intermediate, providing valuable data on the rates of these processes. acs.orgacademictree.org
The hydrolysis of β-(2-furyl)acryloyl phosphate, like other acyl phosphates, leads to the formation of an acid-resistant, hydroxylamine-sensitive phosphorylated enzyme intermediate (EP), similar to what is observed with ATP. um.es However, the characteristics of this intermediate and the subsequent steps in the cycle can be modulated by experimental conditions, revealing the flexibility of the enzyme's catalytic machinery. For example, the uncoupling of hydrolysis from transport under certain conditions, as observed with acetyl phosphate, highlights alternative pathways the enzyme can take, which provides insights into the mechanisms of energy transduction and its regulation. arxiv.orgum.es These studies underscore the principle that the coupling between substrate hydrolysis and ion transport is not rigidly fixed but can be influenced by the nature of the energy-donating substrate. um.es
Studies with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Formation and Spectrophotometric Characterization of the Acyl-Enzyme Intermediate
The reaction of β-(2-furyl)acryloyl phosphate with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) results in the formation of a stable, chromophoric acyl-enzyme intermediate, specifically β-(2-furyl)acryloyl-GAPDH. researchgate.net This intermediate serves as a valuable analog for the physiological acyl-enzyme, 3-phospho-D-glyceroyl-GAPDH, allowing for detailed spectrophotometric investigation of the enzyme's catalytic mechanism. researchgate.net
The formation of the β-(2-furyl)acryloyl-enzyme involves the acylation of the active site cysteine residue (Cys152) by the β-(2-furyl)acryloyl phosphate. researchgate.netrsc.org This covalent modification leads to the appearance of a characteristic absorption band in the near-ultraviolet region, which is distinct from the absorption spectra of both the free enzyme and the substrate. researchgate.net The kinetics of the formation of this acyl-enzyme can be monitored spectrophotometrically, providing insights into the acylation step of the GAPDH reaction. researchgate.net
The spectral properties of the β-(2-furyl)acryloyl-GAPDH are sensitive to the environment of the active site and are particularly influenced by the binding of the coenzyme NAD+. researchgate.net In the absence of NAD+, the acyl-enzyme exhibits a certain absorption spectrum. However, upon the binding of NAD+ to the enzyme, a significant red-shift in the absorption maximum of the furylacryloyl group is observed. researchgate.net This spectral perturbation is indicative of a change in the electronic environment of the chromophore, reflecting conformational changes within the active site induced by coenzyme binding. researchgate.net
Table 1: Spectrophotometric Properties of β-(2-Furyl)acryloyl-GAPDH
| Condition | Approximate Absorption Maximum (nm) | Key Observation | Reference |
| Acyl-enzyme (-NAD+) | ~340-350 | Characteristic absorption band of the thiol ester linkage. | researchgate.net |
| Acyl-enzyme (+NAD+) | Red-shifted to ~360-370 | Indicates a conformational change in the active site upon NAD+ binding. | researchgate.net |
Analysis of Conformational Changes Induced by Coenzyme Binding (NAD+)
The binding of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) induces significant conformational changes that are crucial for the enzyme's catalytic activity. These changes have been extensively studied using the chromophoric acyl-enzyme intermediate, β-(2-furyl)acryloyl-GAPDH. researchgate.netbiorxiv.org
The addition of NAD+ to the β-(2-furyl)acryloyl-GAPDH results in a distinct spectral shift, providing direct evidence of a conformational change in the active site. researchgate.net The kinetics of this spectral perturbation are biphasic, consisting of a fast and a slow phase. researchgate.net Both phases follow first-order kinetics, which is indicative of enzyme isomerization steps rather than simple binding. researchgate.net This suggests that NAD+ binding triggers a series of conformational adjustments within the protein structure.
These NAD+-induced conformational changes are not limited to the acylated subunit but are transmitted to other subunits within the tetrameric enzyme, a phenomenon known as cooperativity. biorxiv.orgsemanticscholar.org Studies have shown that GAPDH can exhibit both positive and negative cooperativity for NAD+ binding depending on the source of the enzyme. semanticscholar.org The binding of NAD+ stabilizes the tetrameric structure of GAPDH. biorxiv.org The removal of NAD+ leads to an apo-enzyme that is less stable and more susceptible to dissociation into dimers or monomers, especially at low temperatures or in the presence of compounds like ATP. biorxiv.org
The conformational state of the enzyme, as modulated by NAD+ binding, directly impacts its reactivity. For instance, the rate of arsenolysis of the β-(2-furyl)acryloyl-enzyme bond is dependent on the concentration of NAD+. researchgate.net This demonstrates that the coenzyme, beyond its role as a hydride acceptor, acts as an allosteric effector that regulates the catalytic steps of the reaction. researchgate.net
Differential Reactivity and Specificity of Active Site Modifications
The reactivity of the active site of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), particularly the nucleophilic cysteine residue (Cys152), can be modulated by the binding of the coenzyme NAD+ and by specific chemical modifications. The use of β-(2-furyl)acryloyl phosphate has been instrumental in probing these differential reactivities. researchgate.net
The acylation of GAPDH by β-(2-furyl)acryloyl phosphate is significantly enhanced in the presence of NAD+. researchgate.net This suggests that the conformational changes induced by NAD+ binding position the active site cysteine in a more favorable orientation for nucleophilic attack on the acyl phosphate. Conversely, the presence of NAD+ decreases the rate of hydrolysis of the formed β-(2-furyl)acryloyl-enzyme intermediate by a factor of 17. researchgate.net This stabilization of the acyl-enzyme complex by NAD+ is crucial for the subsequent phosphorolysis step in the physiological reaction. researchgate.net
The specificity of reagents targeting the active site cysteine is also influenced by the conformational state of the enzyme. For example, alkylation of the active site cysteine by iodoacetate is enhanced by NAD+, whereas alkylation by iodoacetamide (B48618) is inhibited. researchgate.net This differential reactivity highlights the subtle but significant changes in the accessibility and chemical environment of the active site cysteine upon coenzyme binding.
Furthermore, modification of the active site cysteine itself has profound effects on the enzyme's properties. Oxidation of Cys152 leads to enzyme inactivation. rsc.org Studies with cysteine-substituted mutants have confirmed the essential role of Cys152 in catalysis and in the structural integrity of the active site. nih.gov For instance, replacing Cys152 with serine results in a loss of catalytic activity. nih.gov
Table 2: Effect of NAD+ on the Reactivity of the GAPDH Active Site
| Reaction | Effect of NAD+ | Implication | Reference |
| Acylation with β-(2-furyl)acryloyl phosphate | Enhanced | Favors formation of the acyl-enzyme intermediate. | researchgate.net |
| Hydrolysis of β-(2-furyl)acryloyl-enzyme | Decreased (17-fold) | Stabilizes the acyl-enzyme for subsequent reaction. | researchgate.net |
| Alkylation by iodoacetate | Enhanced | Increases accessibility/reactivity of Cys152. | researchgate.net |
| Alkylation by iodoacetamide | Inhibited | Decreases accessibility/reactivity of Cys152. | researchgate.net |
Protein Isomerization in Crystalline State and its Functional Implications
Studies on single crystals of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) have provided remarkable insights into the enzyme's structural dynamics and allosteric regulation, with β-(2-furyl)acryloyl phosphate serving as a key investigative tool. researchgate.netfrontiersin.orgnih.gov By using single-crystal microspectrophotometry, it has been possible to observe the formation of the β-(2-furyl)acryloyl-enzyme intermediate directly within the crystalline lattice. researchgate.netresearchgate.net
A crucial finding from these studies is that even in the highly ordered environment of a crystal, GAPDH exhibits significant conformational flexibility and allosteric behavior. researchgate.netfrontiersin.org The acylation of GAPDH with β-(2-furyl)acryloyl phosphate in the crystal shows a stoichiometric limitation, with a maximum of approximately 2.5 acyl groups being incorporated per tetrameric enzyme molecule. researchgate.net This "half-of-the-sites" reactivity, also observed in solution, indicates that strong negative cooperativity exists between the subunits, where the acylation of some active sites hinders the acylation of others. researchgate.net This suggests that specific intersubunit interactions within the crystal lattice prevent the simultaneous acylation of all four active sites. researchgate.net
Furthermore, the spectral properties and chemical reactivity of the acyl-enzyme intermediate within the crystal are dependent on the binding of NAD+ to the acylated subunits. researchgate.netresearchgate.net The addition of NAD+ to the crystals of the acyl-enzyme induces a spectral shift, mirroring the observations in solution and confirming that the enzyme undergoes isomerization between different conformational states even when constrained within the crystal. researchgate.net The kinetics of this NAD+-induced spectral change in the crystal are also biphasic, consisting of fast and slow components, which are attributed to protein isomerization events. researchgate.net
These findings have profound functional implications. They demonstrate that the crystalline enzyme is not a static entity but retains its dynamic properties, including allosteric communication between subunits. The isomerization of the protein, triggered by coenzyme binding, is a fundamental aspect of its catalytic mechanism, regulating the reactivity of the acyl-enzyme intermediate. The existence of distinct acyl bond configurations within the acylated sites in the crystal further underscores the complexity of the enzyme's conformational landscape and its role in catalysis. researchgate.net
Explorations with Other Enzyme Systems
The utility of the β-(2-furyl)acryloyl group extends beyond a single enzyme, finding application as a versatile chromophoric reporter in the study of various enzyme systems. Its distinct spectrophotometric properties allow for continuous monitoring of enzymatic reactions, providing valuable insights into substrate specificity, hydrolyzing activities, and enzyme inhibition.
Substrate Specificity and Hydrolyzing Activities in Proteases (e.g., Thermolysin)
The neutral metalloproteinase thermolysin, derived from Bacillus thermoproteolyticus, has been extensively studied using β-(2-furyl)acryloyl-peptide substrates. idexlab.com These substrates, often abbreviated as FA-peptides or Fua-peptides, are instrumental in characterizing the enzyme's catalytic efficiency and specificity. bachem.com The hydrolysis of the peptide bond adjacent to the furylacryloyl group leads to a shift in the ultraviolet absorption spectrum, which can be monitored to determine reaction kinetics. bachem.com
Thermolysin demonstrates a preference for hydrolyzing peptide bonds that involve hydrophobic amino acid residues. idexlab.com Studies using substrates like N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide (FAGLA) have been pivotal. The hydrolysis of FAGLA by thermolysin can be measured by the decrease in absorbance at 345 nm. researchgate.net Research has shown that the specificity constant (kcat/Km) for thermolysin with favorable substrates such as FAGLA is approximately 2.0 x 10⁴ M⁻¹s⁻¹. researchgate.netoup.com
Environmental factors, such as the presence of neutral salts, can significantly modulate thermolysin's activity. High concentrations of sodium chloride (NaCl), for instance, have been found to enhance the peptidase activity of thermolysin remarkably. researchgate.net For the neutral substrate FAGLA, the ratio of the specificity constant at 4 M NaCl compared to 0 M NaCl was found to be between 13 and 15, indicating a substantial activation of the enzyme. researchgate.net This salt-induced activation is an important consideration in mechanistic studies of thermolysin and related proteases.
Kinetic parameters for the hydrolysis of various furylacryloyl-dipeptide amides by thermolysin highlight the enzyme's substrate specificity.
Table 1: Kinetic Parameters for Thermolysin Hydrolysis of Furylacryloyl-Dipeptide Amides
| Substrate | kcat/Km (M⁻¹s⁻¹) | Relative Activity (approx.) |
|---|---|---|
| N-[3-(2-Furyl)acryloyl]-Gly-Leu-NH₂ | 2.0 x 10⁴ researchgate.net | 500 |
| N-[3-(2-Furyl)acryloyl]-Gly-Phe-NH₂ | 2.0 x 10⁴ researchgate.net | 500 |
| N-[3-(2-Furyl)acryloyl]-Gly-Ala-NH₂ | 40 researchgate.net | 1 |
Data sourced from studies on thermolysin kinetics. researchgate.net
Enzyme Inhibition Studies using β-(2-Furyl)acryloyl Phosphate Analogs (e.g., Collagenase inhibition)
Analogs of β-(2-furyl)acryloyl phosphate, particularly N-[3-(2-furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA), serve as a critical substrate for assaying collagenase activity and for screening potential inhibitors. nih.govresearchgate.netoup.com Collagenases are matrix metalloproteinases (MMPs) that break down collagen, and their inhibition is a key strategy in cosmetic and therapeutic applications, particularly for anti-aging and wound healing. researchgate.netuc.pt
The collagenase inhibition assay typically involves incubating the enzyme with a potential inhibitor before adding the FALGPA substrate. turkjps.org The rate of FALGPA hydrolysis, measured by the decrease in absorbance around 335-345 nm, indicates the remaining enzyme activity. nih.govresearchgate.net A reduction in the rate of hydrolysis signifies inhibition. This method has been widely used to evaluate the anti-collagenase potential of various natural extracts and synthetic compounds. turkjps.orgnih.gov
For example, studies have demonstrated the collagenase inhibitory effects of peptide fractions from microalgae, plant extracts, and aloins. researchgate.netnih.gov In one study, a peptide fraction from Chlorella vulgaris showed up to 90.52% inhibition of collagenase activity. nih.gov Similarly, an extract from Maclura pomifera exhibited 94.68% inhibition after a 40-minute incubation period. turkjps.org These studies rely on FALGPA as the substrate to quantify the inhibitory action.
Table 2: Examples of Collagenase Inhibition Studies Using FALGPA Substrate
| Inhibitor | Source | Enzyme Source | Inhibition (%) |
|---|---|---|---|
| Peptide Fraction (<3 kDa) | Spirulina platensis | Clostridium histolyticum | 86.21% nih.gov |
| Peptide Fraction (<3 kDa) | C. vulgaris | C. histolyticum | 90.52% nih.gov |
| Methanol Extract (1 mg/mL) | Maclura pomifera | C. histolyticum | 94.68% (after 40 min) turkjps.org |
| Epigallocatechin gallate (EGCG) (250 µg/mL) | Reference Compound | C. histolyticum | 94.98% (after 40 min) turkjps.org |
The data represents the reported percentage of collagenase inhibition measured via the hydrolysis of the FALGPA substrate.
Spectroscopic Techniques in the Study of β 2 Furyl Acryloyl Phosphate and Its Enzyme Complexes
UV-Visible Spectrophotometry for Kinetic Monitoring and Intermediate Detection
UV-Visible spectrophotometry is a primary tool for studying FAP due to the significant changes in its light absorption properties upon enzymatic reaction or binding.
The hydrolysis of β-(2-Furyl)acryloyl phosphate (B84403) results in a pronounced shift in its ultraviolet (UV) absorbance maximum, a characteristic that makes it an excellent substrate for monitoring enzyme activity. nih.govbgu.ac.il For instance, the hydrolysis of FAP to furylacrylate is accompanied by a significant spectral change. nih.govbgu.ac.il This property is not only limited to the hydrolysis of the phosphate group. When FAP is used to create an acyl-enzyme intermediate, such as with glyceraldehyde-3-phosphate dehydrogenase, the resulting β-(2-furyl)acryloyl enzyme (FA-enzyme) possesses a strong absorption band with a maximum wavelength (λmax) at 344 mµ. researchgate.netresearchgate.net Upon denaturation of the enzyme, this λmax shifts to 337 mµ, which is the characteristic absorbance for a furylacryloyl thiol ester. researchgate.netresearchgate.net
Furthermore, the binding of ligands to the enzyme-substrate complex can also induce detectable absorbance shifts. The spectrum of FAP itself is sensitive to the noncovalent binding of magnesium ions (Mg²⁺), which allows for the spectroscopic identification of the Mg²⁺-FAP complex. nih.govbgu.ac.il In studies with furylacryloyl-glyceraldehyde-3-phosphate dehydrogenase, the binding of the coenzyme NAD⁺ to the acyl-enzyme causes a red shift in the near-UV absorption maximum, indicating a polarization of the π electrons within the furylacryloyl chromophore. nih.gov
| Compound/Complex | Condition | Absorbance Maximum (λmax) | Observation |
|---|---|---|---|
| β-(2-Furyl)acryloyl enzyme | Native enzyme complex | 344 mµ | Strong absorption band of the acyl-enzyme intermediate. researchgate.netresearchgate.net |
| β-(2-Furyl)acryloyl enzyme | Denatured | 337 mµ | Shift upon denaturation, characteristic of a thiol ester. researchgate.netresearchgate.net |
| Furylacryloyl-glyceraldehyde-3-phosphate dehydrogenase | Binding of NAD+ | Red-shifted | Indicates polarization of the chromophore's π electrons. nih.gov |
| β-(2-Furyl)acryloyl phosphate (FAP) | Binding of Mg2+ | Shifted | Allows identification of the Mg2+-FAP complex. nih.govbgu.ac.il |
| β-(2-Furyl)acryloyl phosphate (FAP) | Hydrolysis to furylacrylate | Large shift | Forms the basis for kinetic assays. nih.govbgu.ac.il |
The distinct spectral shifts of FAP and its peptide derivatives upon hydrolysis make them ideal substrates for continuous, real-time spectrophotometric assays of various enzymes. bachem.com These assays are convenient and highly specific, allowing researchers to monitor enzyme activity by recording the rate of change in absorbance at a specific wavelength. nih.govbgu.ac.il
For example, the activity of Na⁺/K⁺-ATPase can be continuously monitored by observing the hydrolysis of FAP. nih.govbgu.ac.il Similarly, derivatives like N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) are widely used as chromogenic substrates for angiotensin-converting enzyme (ACE). doi.orgsigmaaldrich.comresearchgate.net The ACE-catalyzed cleavage of the peptide bond in FAPGG leads to a decrease in absorbance at approximately 340-345 nm, providing a direct measure of enzyme activity. doi.orgresearchgate.netmdpi.com This principle has been extended to assays for other enzymes, including collagenase, using substrates like N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), and thermolysin. aip.orgrsc.orguniversiteitleiden.nl
| Enzyme | Substrate | Wavelength Monitored | Reference |
|---|---|---|---|
| Na+/K+-ATPase | β-(2-Furyl)acryloyl phosphate (FAP) | Not specified | nih.govbgu.ac.il |
| Angiotensin-Converting Enzyme (ACE) | N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | 340-345 nm | doi.orgsigmaaldrich.comresearchgate.netmdpi.com |
| Collagenase | N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) | 345 nm | rsc.orguniversiteitleiden.nl |
| Thermolysin | N-(3-[2-furyl]acryloyl)-Gly-Leu amide (FAGLA) | 345 nm | aip.org |
| Aminoacylase | 3-(2-furyl)acryloyl-L-methionine (FA-L-Met) | Not specified | canada.ca |
Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers higher resolution structural information about the conformation of FAP when bound to an enzyme and the nature of its interactions within the active site.
Resonance Raman spectroscopy is particularly powerful for analyzing the conformation of enzyme-bound substrates. nih.gov In studies of β-(2-furyl)acryloyl-glyceraldehyde-3-phosphate dehydrogenase, the resonance Raman spectrum provides detailed information on the conformation of the acyl-enzyme intermediate. nih.gov The position of the ethylenic double bond stretching vibration (νC=C) in the spectrum is sensitive to the electronic environment of the furylacryloyl chromophore. nih.gov Changes in this vibrational frequency upon binding of NAD⁺ indicate that the π electrons of the furylacryloyl group become polarized within the active site, providing insight into the enzyme's mechanism of activation. researchgate.netnih.gov
Both electronic absorption and resonance Raman spectra serve as sensitive probes of the enzyme's active site. nih.gov For the rabbit muscle furylacryloyl-glyceraldehyde-3-phosphate dehydrogenase, these spectroscopic methods revealed that the acylated enzyme exists as a mixture of at least two distinct populations. One form has a high rate of arsenolysis and its absorption spectrum is red-shifted upon NAD⁺ binding, while the other has a lower reaction rate and its spectrum appears unaffected by the coenzyme. nih.gov
A clear correlation has been observed between the absorption maximum (λmax) and the C=C stretching frequency (νC=C) for a series of furylacryloyl derivatives. nih.gov However, this correlation breaks down for thioesters. This deviation is explained by a potential through-space dπ-pπ overlap between the π orbitals of the ethylenic bond and the empty 3d orbitals of the sulfur atom, an interaction that is only possible within the specific environment of the enzyme's active site. nih.gov While IR spectroscopy is a known tool for assessing protein conformation, specific detailed studies on FAP-enzyme complexes are less common in the literature. mdpi.com
| Spectroscopic Feature | Enzyme System | Observation | Interpretation |
|---|---|---|---|
| νC=C (ethylenic stretch) | Furylacryloyl-glyceraldehyde-3-phosphate dehydrogenase | Position shifts with NAD+ binding | Polarization of the chromophore's π electrons in the active site. nih.gov |
| λmax and νC=C correlation | Furylacryloyl derivatives | Linear correlation for most derivatives | Predictable relationship between electronic absorption and bond vibration. nih.gov |
| λmax and νC=C correlation | Furylacryloyl thioesters | Breakdown of the linear correlation | Suggests through-space orbital overlap between the ethylenic bond and sulfur. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing Interactions and Dynamics (if applied to enzyme complexes)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying enzyme-inhibitor interactions and protein dynamics. gla.ac.uknih.gov While NMR has been extensively used to study various enzyme systems, its specific application to characterize the interactions and dynamics of β-(2-Furyl)acryloyl phosphate enzyme complexes is not widely documented in available research. However, related studies on N-3-(2-furyl)acryloyl derivatives of amino acids have been investigated using NMR to understand their interaction with enzymes like chymotrypsin. gla.ac.uk These studies lay the groundwork for potential future applications of NMR to probe the FAP-enzyme complex directly, which could provide atomic-level details on binding modes, conformational changes, and the dynamics of the enzyme and substrate during catalysis.
Fluorescence Spectroscopy for Binding and Kinetic Studies with Chromophoric Derivatives
Fluorescence spectroscopy is a highly sensitive technique utilized to investigate the binding events and catalytic kinetics of enzymes with their substrates. This method is particularly powerful when studying chromophoric substrate analogs, such as those containing the 3-(2-furyl)acryloyl (FA) group. The FA moiety serves as a spectroscopic probe, allowing for the real-time monitoring of substrate binding, the formation of covalent intermediates, and product release. bachem.com Investigations can be conducted by either observing the fluorescence of the chromophoric acyl-enzyme intermediate itself or by monitoring changes in the intrinsic protein fluorescence, typically from tryptophan residues, upon interaction with the substrate. researchgate.net
The binding of a substrate to an enzyme's active site or the subsequent formation of an acyl-enzyme intermediate can alter the local environment of tryptophan residues within the protein. This change in the microenvironment often leads to a detectable shift in the fluorescence emission spectrum or a change in fluorescence intensity. researchgate.net For instance, studies on the enzyme thermolysin with furylacryloyl-containing peptide substrates have utilized the intrinsic fluorescence of the enzyme's tryptophan residues to probe interactions. By exciting the enzyme at 280 nm, changes in the fluorescence emission at 333 nm can be correlated with binding events or conformational changes occurring during the catalytic cycle. aip.org
Stopped-flow fluorescence is a key technique for resolving the rapid kinetics of enzyme-catalyzed reactions. It allows for the measurement of pre-steady-state kinetics, providing insights into individual steps of the catalytic mechanism, such as the rates of acylation and deacylation. For example, the reaction of α-chymotrypsin with certain substrates has been studied at subzero temperatures to trap reaction intermediates. By monitoring the enzyme's tryptophan fluorescence, distinct kinetic phases corresponding to substrate binding, acylation, and deacylation could be resolved, demonstrating significant changes in the environment of one or more tryptophan residues when the acyl-enzyme is formed compared to the free enzyme or the Michaelis complex. researchgate.net
The data gathered from these fluorescence studies are crucial for constructing a detailed picture of the enzyme's mechanism. The table below summarizes findings from fluorescence spectroscopy studies on enzymes using furylacryloyl and related chromophoric substrates.
| Enzyme | Substrate/Probe | Technique | Parameter Measured | Findings | Reference |
| Thermolysin | N-(3-[2-furyl]acryloyl)-Gly-Leu amide | Intrinsic Protein Fluorescence | Emission at 333 nm (Excitation at 280 nm) | Monitored temperature-dependent changes in enzyme structure. | aip.org |
| α-Chymotrypsin | N-acetyl-L-phenylalanine methyl ester | Intrinsic Protein Fluorescence (Tryptophan) | Fluorescence Emission Changes | Sequential reactions (binding, acylation, deacylation) were detected at subzero temperatures, indicating environmental changes around tryptophan residues in the acyl-enzyme. | researchgate.net |
| TEM-1 β-lactamase | Cephalexin | Fluorescence Kinetics | Rate of Transacylation | Fluorescence studies helped identify the enzyme-substrate transacylation as the rate-limiting step for hydrolysis. | rice.edu |
| Papain | Nα-Tosyl-L-lysine chloromethyl ketone | Intrinsic Protein Fluorescence | Fluorescence Emission Changes | Changes in enzyme fluorescence emission were used to detect the formation of the Michaelis complex and the acyl-enzyme intermediate. | researchgate.net |
These studies exemplify the utility of fluorescence spectroscopy in elucidating the intricate details of enzyme-substrate interactions and the dynamics of catalysis involving chromophoric derivatives like β-(2-Furyl)acryloyl phosphate.
Computational Chemistry and Theoretical Modeling of β 2 Furyl Acryloyl Phosphate Interactions
Molecular Docking and Binding Affinity Predictions with Enzyme Active Sites
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This technique is instrumental in understanding the binding mode of ligands like β-(2-furyl)acryloyl phosphate (B84403) within an enzyme's active site and estimating the strength of the interaction, or binding affinity.
Detailed research findings indicate that β-(2-furyl)acryloyl phosphate specifically acylates the active site of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). researchgate.net This reaction involves the formation of a covalent bond with a key cysteine residue, creating a β-(2-furyl)acryloyl-enzyme intermediate. researchgate.netnih.gov While specific binding affinity values (e.g., in kcal/mol) from docking studies are not prominently detailed in the reviewed literature, the key interacting residues and the nature of the binding are well-characterized experimentally. A molecular docking study would aim to computationally replicate these interactions to understand the forces driving substrate recognition and binding.
The binding process is significantly influenced by the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov The binding of NAD+ to GAPDH induces conformational changes that enhance the acylation of the enzyme by β-(2-furyl)acryloyl phosphate. nih.gov Docking simulations can be employed to model the apoenzyme, the holoenzyme (with NAD+ bound), and the acyl-enzyme complex to delineate the structural changes that modulate binding and reactivity.
Table 1: Predicted Interacting Residues and Binding Characteristics of β-(2-Furyl)acryloyl Phosphate in the GAPDH Active Site
| Interacting Residue/Moiety | Interaction Type | Predicted Role in Binding and Catalysis |
| Active Site Cysteine | Covalent Bond Formation | Acts as the nucleophile that attacks the acyl phosphate, forming the stable β-(2-furyl)acryloyl-enzyme intermediate. researchgate.netnih.gov |
| NAD+ Binding Site | Allosteric Regulation | Binding of NAD+ induces conformational changes that increase the reactivity of the active site cysteine and are essential for the subsequent phosphorolysis or hydrolysis of the acyl-enzyme. researchgate.netnih.gov |
| Phosphate Binding Site ('Pi' site) | Electrostatic/H-Bonding | Binds the phosphate leaving group during the acylation reaction and binds the incoming inorganic phosphate during the subsequent phosphorolysis step. |
| Substrate Binding Pocket | Hydrophobic/van der Waals | Accommodates the furylacryloyl group, orienting the acyl phosphate for nucleophilic attack. |
Quantum Chemical Calculations on Reaction Transition States and Catalytic Mechanisms
Quantum chemical (QC) calculations are essential for modeling the electronic-level details of chemical reactions, including the formation and breaking of bonds. These methods are used to calculate the energies of reactants, products, and, crucially, the transition states that connect them, thereby elucidating the catalytic mechanism.
The reaction of β-(2-furyl)acryloyl phosphate with GAPDH proceeds through a multi-step mechanism. Initially, the enzyme forms a non-covalent Michaelis complex with the substrate. This is followed by the nucleophilic attack of an active-site cysteine residue on the carbonyl carbon of the acyl phosphate, leading to a tetrahedral transition state. The collapse of this intermediate results in the formation of a covalent β-(2-furyl)acryloyl-enzyme and the release of inorganic phosphate. researchgate.net
QC calculations can model this acylation process:
Transition State Geometry: Determining the precise three-dimensional arrangement of atoms at the peak of the reaction energy barrier.
Activation Energy: Calculating the energy difference between the reactant state and the transition state, which is directly related to the reaction rate.
Charge Distribution: Analyzing how the electron density shifts during the reaction, for instance, to stabilize the developing negative charge on the carbonyl oxygen in the transition state.
Furthermore, the subsequent reaction of the acyl-enzyme, which involves phosphorolysis (attack by inorganic phosphate), is critically dependent on the presence of bound NAD+. researchgate.net The activation of the acyl-enzyme by NAD+ binding involves distinct protein conformational changes. researchgate.net QC calculations, often combined with molecular mechanics in QM/MM models, can investigate how the electronic environment of the active site is altered by these NAD+-induced conformational shifts, thereby explaining the "activation" of the acyl bond. For instance, calculations could show how NAD+ binding alters the electrostatic potential around the acyl group, making it more susceptible to nucleophilic attack by phosphate.
Molecular Dynamics Simulations of Enzyme-Substrate Conformational Changes
Molecular dynamics (MD) simulations provide a computational "microscope" for viewing the dynamic motions of proteins and their complexes over time. This technique is uniquely suited to studying the conformational changes that are integral to enzyme function, such as the binding of a substrate like β-(2-furyl)acryloyl phosphate and the allosteric effects of cofactor binding.
Studies on GAPDH have revealed that the binding of substrates and cofactors induces significant conformational changes. researchgate.netnih.gov The enzyme exists as a tetramer, and the binding of NAD+ can exhibit negative cooperativity, where the binding of one NAD+ molecule influences the affinity of the other sites. researchgate.net MD simulations have been used to investigate the interaction of NAD+ with GAPDH, showing how cofactor binding modulates the correlated motions within and between the protein subunits. researchgate.net
When β-(2-furyl)acryloyl phosphate acylates the enzyme, it forms a stable intermediate whose fate is determined by these NAD+-induced conformational states. researchgate.net Experimental evidence points to a "protein isomerization" event following NAD+ binding to the acyl-enzyme, which is a prerequisite for catalytic activity. researchgate.net MD simulations can model this isomerization by tracking the atomic positions over time, revealing the pathways of these functionally important conformational changes. For example, simulations can show the flexibility of specific regions, such as the "S-loop" in GAPDH, and how their dynamics are altered upon ligand binding, potentially opening or closing channels or reorienting catalytic residues. researchgate.net The binding of inhibitors has also been shown to induce conformational changes that can be explored with MD simulations to understand allosteric regulation. nih.gov
By simulating the enzyme in its various states—apo (empty), NAD+-bound, acyl-enzyme, and the NAD+-bound acyl-enzyme—MD can provide a detailed timeline of the structural events that govern the catalytic cycle.
Broader Implications in Chemical Biology and Biochemistry
Design and Development of Novel Chromophoric and Fluorescent Probes for Enzyme Mechanism Elucidation
The utility of beta-(2-Furyl)acryloyl phosphate (B84403) as a chromophoric substrate is rooted in the significant change in its ultraviolet (UV) absorption spectrum upon enzymatic hydrolysis. bgu.ac.ilnih.gov This property allows for the development of convenient and continuous spectrophotometric assays for various enzymes. nih.govbachem.com When FAP is hydrolyzed, the resulting furylacrylate product exhibits a distinct shift in its UV absorbance maximum, providing a real-time signal of enzyme activity. bgu.ac.ilnih.gov This "blue shift" in the near-ultraviolet absorption band is the basis for its use in assays for proteases and other hydrolases. bachem.com
Specifically, FAP has been instrumental in creating continuous assays for enzymes like Na+/K+-ATPase. bgu.ac.ilnih.gov The hydrolysis of FAP to furylacrylate can be monitored by the decrease in absorbance at wavelengths between 322 nm and 345 nm. bachem.com The spectrum of FAP itself is also sensitive to its environment; for instance, its noncovalent ligation with magnesium ions (Mg2+) causes a spectral shift, which has been used to probe the role of Mg2+ in catalysis by Na+/K+-ATPase. bgu.ac.ilnih.gov This direct spectroscopic signal of substrate interaction and turnover eliminates the need for coupled assays or discontinuous measurements, providing a powerful method for elucidating enzyme kinetics and mechanisms. bgu.ac.ilresearchgate.net The chromophoric furylacryloyl group has been attached to other molecules, such as peptides, to create specific substrates for enzymes like collagenase and angiotensin-converting enzyme. bachem.com
Table 1: Spectral Properties of FAP-based Probes This table summarizes the key spectral characteristics used in enzyme assays involving 3-(2-Furyl)acryloyl (FA) derivatives.
| Chromophore/Substrate | Detection Wavelength (nm) | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) | Comments |
| 3-(2-Furyl)acryloyl (FA) | 322 - 345 | ε₃₀₅ = 24,700 | Assay measures the decrease in absorbance upon hydrolysis. bachem.com |
| 3-(2-Furyl)acryloyl (FA) | 322 | Δ₃₂₂ = 2,300 | Change in molar absorption coefficient upon hydrolysis. bachem.com |
| 3-(2-Furyl)acryloyl (FA) | 324 | Δ₃₂₄ = 2,510 | Change in molar absorption coefficient upon hydrolysis. bachem.com |
Contributions to the Fundamental Understanding of Phosphoryl Transfer Processes in Biological Systems
Phosphoryl transfer reactions are fundamental to energy transduction, signal transduction, and biosynthesis. nih.gov Acyl phosphates, like FAP, are high-energy phosphate compounds that serve as excellent models and substrates for studying these processes. mdpi.com The free energy of hydrolysis for acyl phosphates is substantial, making them potent phosphorylating agents in biological contexts. mdpi.com
Studies using FAP as a substrate for Na+/K+-ATPase have provided critical insights into its phosphatase activity. bgu.ac.ilnih.gov The enzyme-catalyzed hydrolysis of FAP is faster than that of its physiological substrate, ATP, under various conditions. bgu.ac.ilnih.gov Interestingly, the reaction with FAP does not appear to proceed through the formation of a stable phosphoryl-enzyme intermediate, a key step in the mechanism of ATP hydrolysis. bgu.ac.ilnih.gov This suggests that the reaction pathway for FAP hydrolysis may differ from that of ATP, providing a tool to specifically probe the phosphatase-related steps of the enzyme cycle. bgu.ac.ilnih.gov The results imply that acyl phosphates are effective substrates for the "E2" conformational state of the enzyme, which is responsible for phosphatase activity. bgu.ac.ilnih.gov By serving as an analog of the phosphoryl-enzyme intermediate, FAP helps to dissect the individual steps of the complex catalytic cycle. bgu.ac.il
The general mechanism of phosphoryl transfer can proceed through different pathways, including associative (addition-elimination), dissociative (elimination-addition), or concerted (SN2-type) mechanisms. nih.govlibretexts.org The use of substrate analogs like FAP allows researchers to probe the transition states and intermediates of these reactions. nih.gov The electrophilicity of the phosphorus atom in FAP is a key factor in its reactivity, which can be modulated by interactions within the enzyme's active site, such as coordination with magnesium ions. nih.govlibretexts.org
Insights into Enzyme Allostery, Conformational Coupling, and Induced Fit Mechanisms
FAP has been invaluable in studying how enzymes change their shape to regulate their activity, a concept that includes allostery, conformational coupling, and induced fit. nih.gov By forming a chromophoric acyl-enzyme intermediate, FAP provides a direct spectroscopic window into these dynamic processes. researchgate.netresearchgate.net
A prime example is its use with glyceraldehyde-3-phosphate dehydrogenase (GPDH). researchgate.netpnas.org When FAP reacts with GPDH, it forms a stable β-(2-furyl)acryloyl-enzyme intermediate, which has a characteristic absorption spectrum. researchgate.netresearchgate.net This spectrum is highly sensitive to the binding of allosteric effectors like NAD+ and ATP. researchgate.net The binding of NAD+ to the acyl-enzyme causes a red shift in the spectrum, and kinetic studies of this process revealed biphasic kinetics. researchgate.net This finding indicated the existence of at least two distinct acyl-enzyme conformations with different reactivities, providing strong evidence for conformational changes as a necessary step in the enzyme's mechanism. researchgate.netresearchgate.net These studies, which were conducted both in solution and on single crystals, demonstrated that the enzyme can interconvert between various conformations that possess different catalytic properties. researchgate.netfrontiersin.org
Similarly, investigations with Na+/K+-ATPase suggest that FAP reacts preferentially with the E2, or "phosphatase," form of the enzyme. bgu.ac.ilnih.gov This selectivity allows FAP to be used as a tool to probe the equilibrium and interconversion between the major E1 and E2 conformations of this ion pump, providing insights into the conformational coupling that links ion transport to ATP hydrolysis.
Development of Acyl Phosphate Analogs for Investigating Metabolic Pathways (e.g., Glycolysis, Pentose (B10789219) Phosphate Pathway connections)
Acyl phosphates are central intermediates in core metabolic pathways. mdpi.comfrontiersin.org For example, acetyl phosphate is a key high-energy compound in bacterial metabolism, and 1,3-bisphosphoglycerate, another acyl phosphate, is a crucial intermediate in glycolysis. The activation of carboxyl groups via phosphorylation to form acyl phosphates is a recurring theme in biosynthesis. frontiersin.orgresearchgate.net
Synthetic acyl phosphate analogs, such as FAP, serve as powerful tools for investigating the enzymes within these pathways. FAP has been used extensively to study glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis. researchgate.netresearchgate.netpnas.org By forming a covalent acyl-enzyme intermediate, FAP allows researchers to trap and study a state that mimics the physiological intermediate formed from glyceraldehyde-3-phosphate. researchgate.net This approach provides detailed information about the active site, the catalytic mechanism, and the enzyme's interaction with coenzymes like NAD+. researchgate.netresearchgate.net
While direct studies using FAP to probe the pentose phosphate pathway are less documented, the principles derived from its use with glycolytic enzymes are broadly applicable. The dysregulation of pathways involving acyl groups, such as the pentose phosphate pathway and acyl carnitine metabolism, has been linked to age-related functional decline, highlighting the importance of understanding these networks. nih.gov The use of stable, chromophoric acyl phosphate analogs provides a general strategy for dissecting the kinetics and regulation of the many enzymes that recognize and process acyl phosphate intermediates, thereby contributing to a deeper understanding of metabolic networks. frontiersin.orgresearchgate.net
Q & A
Q. What are the standard synthetic routes for beta-(2-Furyl)acryloyl phosphate derivatives?
Beta-(2-Furyl)acryloyl derivatives are synthesized via acylation reactions. For example, acylation of tetrahydroisoquinoline intermediates with (E)-3-(2-furyl)acrylic acid under acidic conditions (e.g., HCl in isopropanol) yields target compounds. Key steps include protecting group strategies and purification via recrystallization to achieve yields of 31–45% . Physical characterization (e.g., melting point determination) and spectroscopic methods (e.g., NMR, UV-Vis) are critical for verifying structural integrity.
Q. How is this compound utilized in angiotensin-converting enzyme (ACE) activity assays?
The compound’s derivative, N-(3-(2-furyl)acryloyl)-L-phenylalanyl-glycyl-glycine (FAPGG), serves as a synthetic substrate for ACE. Hydrolysis of FAPGG releases glycyl-glycine, causing a 2 nm spectral shift measurable at 340 nm. Serum inhibitors must be removed via gel filtration to ensure reproducibility. The assay’s Michaelis constant (Km) is 0.40 mmol/L, with intra- and inter-assay CVs of 1.1% and 2.2%, respectively .
Q. What parameters optimize hydrolysis rates in enzymatic assays using this substrate?
Optimal hydrolysis requires Hepes buffer (pH 8.2), temperature control (25–37°C), and substrate concentrations near Km. Deviations in pH or ionic strength reduce enzymatic efficiency. Pre-treatment steps (e.g., inhibitor removal) and continuous absorbance monitoring at 340 nm ensure data accuracy .
Advanced Research Questions
Q. How can contradictory inhibition data arise when using synthetic vs. natural substrates?
Substrate-dependent inhibitor potency is well-documented. For example, captopril’s IC50 varies significantly when FAPGG replaces angiotensin-I in ACE assays due to differences in binding affinity and catalytic mechanisms. Researchers must validate inhibitors against both synthetic and physiological substrates to avoid misinterpretation .
Q. What strategies improve synthesis yields of complex derivatives (e.g., tetrahydroisoquinoline-based compounds)?
Yield optimization involves:
- Stepwise acylation : Sequential addition of (E)-3-(2-furyl)acrylic acid to amine intermediates under mild acidic conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Temperature modulation : Stirring at room temperature minimizes side reactions. Post-synthetic purification via column chromatography or HPLC further enhances purity .
Q. What mechanistic insights can be gained from acylation studies involving this compound?
Friedel-Crafts acylation mechanisms using acyl phosphates reveal electrophilic aromatic substitution pathways. In situ formation of reactive intermediates (e.g., acyl bis(trifluoroacetyl)phosphate) facilitates regioselective coupling with aromatic systems, enabling synthesis of β-aryl-β-ketophosphonates. Mechanistic probes (e.g., isotopic labeling) validate reaction pathways .
Q. How can researchers validate structural integrity post-synthesis?
- Spectroscopic analysis : UV-Vis (λmax ~340 nm for FAPGG hydrolysis) and NMR (characteristic furyl proton signals at δ 6.3–7.4 ppm).
- Chromatographic methods : HPLC with UV detection confirms purity (>95%).
- Kinetic validation : Substrate performance in ACE assays (reference Km = 0.40 mmol/L) ensures functional integrity .
Q. How do buffer conditions impact assay reproducibility?
Hepes buffer (pH 8.2) maximizes ACE activity, while Tris or phosphate buffers alter enzyme kinetics. Ionic strength >150 mM inhibits hydrolysis. Pre-assay calibration with control substrates (e.g., HHL) and strict pH monitoring mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
